molecular formula C16H22FN3O4S B2664099 N1-(3-fluoro-4-methylphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234882-63-3

N1-(3-fluoro-4-methylphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

カタログ番号: B2664099
CAS番号: 1234882-63-3
分子量: 371.43
InChIキー: XRXVIUYEPHMDNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(3-fluoro-4-methylphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22FN3O4S and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Compulsive Food Consumption

  • Orexin Receptors and Binge Eating : Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) explored the effects of various orexin receptor antagonists, including GSK1059865 and SB-649868, in a binge eating model in rats. These compounds reduced binge eating for highly palatable food without affecting standard food pellet intake, highlighting a major role of orexin-1 receptor mechanisms in binge eating. This suggests that selective antagonism at orexin-1 receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This research underscores the potential of related compounds in understanding and treating compulsive food consumption behaviors (Piccoli et al., 2012).

Chemical Probes for Receptor Studies

  • Motilin Receptor Agonist : A novel small molecule motilin receptor agonist, GSK962040, was identified as having excellent activity at the recombinant human motilin receptor. This compound, described by Westaway et al. (2009), has potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue, indicating its utility as a chemical probe for the study of gastrointestinal motility and potentially as a therapeutic agent (Westaway et al., 2009).

Mechanisms of Action in Neurological Systems

  • Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of compounds evaluated as membrane-bound phospholipase A2 inhibitors. These compounds, including N-(phenylalkyl)piperidine derivatives, were potent inhibitors in vitro and significantly reduced the size of myocardial infarction in coronary occluded rats, suggesting their potential in reducing cardiac injury through inhibition of phospholipase A2 (Oinuma et al., 1991).

Applications in Material Science

  • Electrochemistry of Fluorosulfonimides : Research by Macneill et al. (2009) on N-(3-Thenoyl)fluorosulfonimide highlighted its properties as a moderately strong nitrogen acid and its electroinactive nature over a range of 2 V. This study contributes to the understanding of the electrochemical behaviors of fluorosulfonimides, potentially informing their use in material sciences and chemical synthesis (Macneill et al., 2009).

Antagonistic Effects on Receptors

  • α1-Adrenergic Receptor Antagonists : A series of arylsulfonamide derivatives was synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over α2-receptor subtype, as detailed by Rak et al. (2016). This research is indicative of the therapeutic potential of such compounds in treating conditions like hypertension or prostate enlargement by selectively targeting α1-adrenergic receptors (Rak et al., 2016).

特性

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4S/c1-11-3-4-13(9-14(11)17)19-16(22)15(21)18-10-12-5-7-20(8-6-12)25(2,23)24/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXVIUYEPHMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。